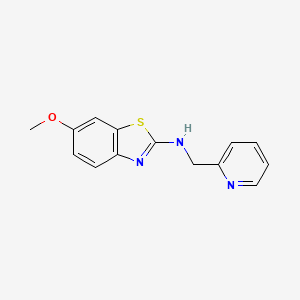

6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Description

6-Methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a methoxy group at the 6-position of the benzothiazole ring and a pyridin-2-ylmethyl substituent on the amine group. Its molecular formula is C₁₄H₁₃N₃OS, with a molecular weight of 271.34 g/mol . The compound is synthesized via nucleophilic substitution reactions, starting from 6-methoxy-1,3-benzothiazol-2-amine (compound 1) and reacting with alkyl halides or substituted phenols under basic conditions . High-resolution mass spectrometry (HRMS) confirms its structural integrity, with a reported [M + H]⁺ peak at m/z 181.0436 for the core benzothiazol-2-amine scaffold .

Properties

IUPAC Name |

6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-18-11-5-6-12-13(8-11)19-14(17-12)16-9-10-4-2-3-7-15-10/h2-8H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQNXMKQNVTBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201221875 | |

| Record name | 6-Methoxy-N-(2-pyridinylmethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105194-92-0 | |

| Record name | 6-Methoxy-N-(2-pyridinylmethyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-N-(2-pyridinylmethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine It is suggested that similar compounds have been used to treat hepatitis b virus (hbv) and hepatitis d virus (hdv) infections.

Mode of Action

The exact mode of action of This compound It is known that similar compounds inhibit tubulin polymerization, which leads to antiproliferative activity against several human cancer cell lines.

Biochemical Pathways

The specific biochemical pathways affected by This compound It is known that similar compounds affect the tubulin polymerization pathway.

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to cause cell cycle arrest at the g2/m phases and induce apoptotic cell death.

Biochemical Analysis

Biochemical Properties

6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it binds to the colchicine binding site on tubulin, enhancing its antiproliferative activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it induces cell cycle arrest at the G2/M phase, followed by apoptotic cell death . This compound also affects non-tumoral cells, although its selectivity towards cancer cells makes it a promising anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the colchicine binding site on tubulin, inhibiting tubulin polymerization . This inhibition disrupts the microtubule network, leading to cell cycle arrest and apoptosis . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also exert biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in cancerous tissues, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins .

Biological Activity

6-Methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 1105194-92-0) is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H13N3OS

- Molecular Weight : 271.34 g/mol

- IUPAC Name : 6-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine

- Purity : 95% .

Anticonvulsant Activity

A study conducted on related benzothiazole derivatives has shown that compounds within this class exhibit significant anticonvulsant properties. Specifically, certain derivatives have been evaluated for their efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, demonstrating a reduction in seizure activity without neurotoxicity . The structure of this compound suggests potential similar effects.

Anti-inflammatory Effects

Benzothiazoles have also been investigated for their anti-inflammatory properties. Compounds in this category can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases . The specific anti-inflammatory activity of this compound remains to be thoroughly explored.

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, some derivatives act as inhibitors of certain kinases or as modulators of neurotransmitter systems . The exact mechanism of action for this compound requires further investigation but may involve similar pathways.

Case Studies and Research Findings

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including 6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, demonstrate potent antimicrobial activity against various pathogens.

| Pathogen Type | Activity |

|---|---|

| Bacteria | Effective against Gram-positive and Gram-negative bacteria |

| Fungi | Exhibits antifungal properties |

Studies have shown minimum inhibitory concentration (MIC) values in the range of 10.7 - 21.4 μmol/mL for related compounds, suggesting structural modifications can enhance efficacy.

Antitumor Activity

The structural similarity of this compound to known antitumor agents has led to investigations into its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These results suggest that the compound may interact with cellular mechanisms involved in cancer cell growth and survival.

Material Science Applications

Beyond biological applications, this compound's unique properties make it suitable for use in material science, particularly in the development of organic semiconductors and sensors due to its electronic properties.

Electronic Properties

Research into the electronic properties of benzothiazole derivatives has shown promise for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability to modify the electronic characteristics through structural changes allows for tailored applications in electronics.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results demonstrated significant activity against both bacterial and fungal strains, supporting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Antitumor Screening

In another study focused on anticancer activity, derivatives were screened against multiple cancer cell lines. The findings indicated that structural modifications could lead to enhanced cytotoxicity, highlighting the importance of continued research into this compound's antitumor potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of benzothiazol-2-amine derivatives are highly dependent on substituents at the 6-position of the benzothiazole ring and the nature of the amine-linked group. Below is a detailed comparison with key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Physicochemical Properties: Methoxy (6-OCH₃): Enhances solubility due to its polar nature and electron-donating effects, which stabilize the aromatic system . Ethyl (6-C₂H₅): Boosts lipophilicity, which may enhance blood-brain barrier (BBB) permeability but reduce aqueous solubility .

Impact of Amine Substituent :

- Pyridin-2-ylmethyl vs. Pyridin-3/4-ylmethyl : The position of the pyridine nitrogen affects hydrogen bonding and steric interactions. For example, pyridin-4-ylmethyl derivatives (e.g., 6-chloro-4-methyl analog) may exhibit distinct binding modes in enzyme active sites .

Biological Activity Trends: Chloro-substituted benzothiazoles (e.g., 6-chloro derivatives) have demonstrated anticancer activity against colon cancer cell lines (HCT-116, HT29) in vitro, suggesting that electron-withdrawing groups may enhance cytotoxicity .

Unreported Data :

- Bromo and ethyl analogs lack documented biological studies, highlighting gaps in structure-activity relationship (SAR) exploration .

Q & A

Q. Key Variables :

- Temperature control during bromine addition prevents side reactions (e.g., over-bromination).

- Purification : Recrystallization from ethanol or ethyl acetate enhances purity (>95% by HPLC) .

Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Q. Basic Research Focus

- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm in 1H NMR; δ ~55 ppm in 13C NMR) and pyridinylmethyl protons (δ ~4.5 ppm for -CH2-). Aromatic protons in the benzothiazole and pyridine rings appear between δ 6.8–8.5 ppm .

- X-ray crystallography : Definitive confirmation of molecular geometry, bond lengths, and angles. For example, the dihedral angle between the benzothiazole and pyridine rings is ~15°–25°, influencing π-π stacking interactions .

- IR spectroscopy : Stretching vibrations for C=N (1620–1640 cm⁻¹) and C-S (690–710 cm⁻¹) confirm the benzothiazole core .

Methodological Tip : Cross-validate data with computational tools (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .

How can the benzothiazole core be modified to enhance biological activity, and what methodological approaches assess these modifications?

Q. Advanced Research Focus

- Derivatization Strategies :

- Hydrazone formation : React the amine group with aldehydes/ketones to create hydrazone derivatives, improving solubility and target binding .

- Heterocyclic fusion : Introduce triazole or thiadiazole rings via cycloaddition reactions to modulate electronic properties and bioactivity .

- Activity Assessment :

- Docking studies : Use AutoDock or Schrödinger to predict binding affinities for targets like TNF-α or antimicrobial enzymes .

- In vitro assays : Evaluate cytotoxicity (MTT assay), antimicrobial activity (MIC determination), or anti-inflammatory effects (COX-2 inhibition) .

Example : Substituting the methoxy group with electron-withdrawing groups (e.g., -NO2) enhances antimicrobial potency but may reduce solubility .

How can researchers resolve discrepancies in reported synthetic yields or spectroscopic data for this compound?

Q. Advanced Research Focus

- Reproducibility Checks :

- Standardize reaction conditions (e.g., exact molar ratios of KSCN and bromine) to minimize batch-to-batch variability .

- Use inert atmospheres (N2/Ar) to prevent oxidation of intermediates.

- Analytical Validation :

- Compare HPLC retention times with authentic standards.

- Employ high-resolution mass spectrometry (HRMS) for exact mass confirmation (expected [M+H]+: ~302.08 Da).

- Data Reconciliation :

- Cross-reference crystallographic data (e.g., CCDC entries) to resolve NMR signal conflicts, such as proton assignments in crowded aromatic regions .

What in vitro assays are appropriate for evaluating the potential therapeutic applications of this compound?

Q. Advanced Research Focus

- Antimicrobial Activity :

- Broth microdilution assay (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Anticancer Potential :

- Cell viability assays (e.g., MTT in HeLa or MCF-7 cells) with IC50 determination.

- Apoptosis markers : Flow cytometry for Annexin V/PI staining.

- Anti-inflammatory Screening :

- ELISA-based TNF-α/IL-6 inhibition in LPS-stimulated macrophages .

Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-response curves across replicates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.